molecular formula C18H18O2 B1675913 Magnolol CAS No. 528-43-8

Magnolol

Cat. No.: B1675913
CAS No.: 528-43-8
M. Wt: 266.3 g/mol
InChI Key: VVOAZFWZEDHOOU-UHFFFAOYSA-N
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Description

Magnolol, a neolignan derived from Magnolia officinalis, exhibits diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties . It modulates key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, contributing to its antitumor effects . Formulation strategies, such as liposomes and nanocarriers, are under investigation to enhance its pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnolol can be synthesized through various methods. One common synthetic route involves the use of chavicol as a starting material. The conversion of chavicol to this compound can be achieved using laccase enzymes . Another method involves the structural modification of this compound to enhance its antioxidant activity, resulting in the formation of this compound derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the bark of Magnolia officinalis. The extraction process includes the use of solvents such as ethanol or methanol to isolate this compound and related lignans . The extracted compound is then purified using techniques like capillary electrophoresis and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Magnolol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s allyl and hydroxyl groups are particularly reactive, making it suitable for structural modifications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with enhanced biological activities. For example, the addition reaction at the allyl group and the replacement of the hydroxyl group on the phenyl ring can lead to the formation of novel compounds with improved antioxidant properties .

Scientific Research Applications

Biological Activities of Magnolol

This compound exhibits a wide range of biological activities that make it a promising candidate for therapeutic applications. Key areas of research include:

  • Anti-inflammatory Properties : this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) signaling pathways, thereby reducing inflammation in various models, including acute lung injury and lipopolysaccharide-induced inflammation .
  • Antimicrobial Effects : Research indicates that this compound possesses antimicrobial properties, effectively inhibiting the growth of various pathogens, including fungi and bacteria. For instance, it has been demonstrated to disrupt cell membrane integrity in Neopestalotiopsis ellipsospora, a pathogen affecting tea plants .
  • Antioxidative Activity : this compound enhances antioxidant defenses by reducing reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes like superoxide dismutase and catalase in model organisms .
  • Anticancer Potential : Studies have highlighted this compound's ability to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways related to cell survival and proliferation . It has shown effectiveness against various cancer types, including colon cancer and upper aerodigestive tract cancers .
  • Neuroprotective Effects : this compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It promotes stress resistance and enhances lifespan in Caenorhabditis elegans models .
  • Cardiovascular Protection : The compound has demonstrated potential in protecting against cardiovascular diseases by improving endothelial function and reducing oxidative stress .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human colon cancer cell lines, revealing significant antiproliferative activity with IC50 values indicating potent efficacy compared to standard chemotherapy agents like cisplatin .

Case Study 2: Neuroprotection

In a model using Caenorhabditis elegans, this compound treatment extended lifespan and improved stress resistance against oxidative damage. The underlying mechanisms involved modulation of insulin/IGF signaling pathways, highlighting its potential for aging-related conditions .

Case Study 3: Anti-inflammatory Effects

Research on acute lung injury models demonstrated that this compound significantly reduced inflammatory markers and improved lung function by suppressing NF-κB signaling pathways, showcasing its therapeutic potential in respiratory diseases .

Limitations and Challenges

Despite its promising applications, this compound faces challenges such as low water solubility and bioavailability, which limit its clinical use. Ongoing research aims to develop formulations that enhance its delivery and efficacy in therapeutic settings .

Summary Table of this compound Applications

Application AreaMechanism of ActionKey Findings
Anti-inflammatoryInhibition of NF-κB/MAPKReduces pro-inflammatory cytokines
AntimicrobialDisruption of cell membranesEffective against pathogens like N. ellipsospora
AntioxidativeActivation of Nrf2/HO-1Enhances antioxidant enzyme activity
AnticancerInduction of apoptosisSignificant antiproliferative effects on cancer cells
NeuroprotectionModulation of insulin/IGF signalingExtends lifespan in aging models
Cardiovascular ProtectionImprovement of endothelial functionReduces oxidative stress in cardiovascular models

Mechanism of Action

Magnolol is often compared with honokiol, another lignan found in Magnolia species. Both compounds share similar chemical structures but exhibit different physicochemical and stability properties :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Magnolol vs. Honokiol

Structural Similarities and Differences: this compound and honokiol are dihydroxylated biphenyl isomers differing in the position of their hydroxyl groups (C3/C5 vs. C2/C4) . Both share a molecular weight of 266.33 g/mol but exhibit distinct physicochemical properties:

Property This compound Honokiol Reference
Melting Point (°C) 102 87
log Po/w 4.5 4.5
Solubility (Acidic pH) Lower than honokiol Higher than this compound
Stability (pH 7.4) Stable Degrades rapidly
Antifungal Activity Comparable to fluconazole Superior to terbinafine

Pharmacological Contrasts :

  • Anticancer Activity: this compound derivatives (e.g., 3-(4-aminopiperidin-1-yl)methyl this compound) show enhanced efficacy against non-small cell lung cancer (NSCLC) compared to honokiol .
  • Anti-Inflammatory Effects: Both inhibit NF-κB and COX-2, but this compound exhibits lower cytotoxicity in RAW264.7 macrophages .
  • Analgesic Properties: Honokiol is more potent against NMDA-induced nociception, while this compound specifically targets CHPG-induced thermal hyperalgesia .

This compound vs. Biseugenol

Structural Relationship: Biseugenol, a methoxylated derivative of this compound, shares its biphenyl core but includes additional methoxyl groups .

Property This compound Biseugenol
Anti-Asthmatic Activity Modulates Th2/Th17 cytokines Comparable to dexamethasone
Molecular Targets JAK-STAT, Notch 1 Similar pathways

Biseugenol reduces eosinophil and neutrophil levels in asthma models with efficacy matching dexamethasone, suggesting shared anti-inflammatory mechanisms with this compound .

This compound vs. Eugenol and Bis-Eugenol

Functional Comparison :

Compound Cytotoxicity (RAW264.7) Radical Scavenging NF-κB Inhibition
This compound Low Moderate Strong
Honokiol Moderate High Strong
Eugenol High Low None
Bis-Eugenol Very High Moderate None

This compound and honokiol outperform eugenol derivatives in antioxidative and anti-inflammatory activity, attributed to their electronegativity and biphenolic structure .

Key Research Findings and Data

Table 1: Antifungal Efficacy Against Fusarium spp.

Compound MIC (μg/mL) Comparison
This compound 50–100 Similar to fluconazole
Honokiol 25–50 Superior to terbinafine
Fluconazole 50–100 Reference
Terbinafine 25–50 Reference

Table 2: Bioavailability Enhancement Strategies

Strategy Outcome Reference
Liposomal Encapsulation Improves honokiol stability and delivery
Metal-Organic Frameworks Enhances this compound solubility (e.g., UiO-66)
Acetylated Derivatives Increases antiproliferative activity

Biological Activity

Magnolol, a biphenyl compound derived from Magnolia officinalis, has garnered significant attention in recent years due to its diverse biological activities. This article explores the multifaceted effects of this compound, including its anti-inflammatory, antimicrobial, antioxidant, anticancer, neuroprotective, and cardiovascular protective properties. The findings are supported by various studies and case analyses.

Overview of Biological Activities

This compound exhibits a wide range of biological activities that can be summarized as follows:

  • Anti-inflammatory : this compound has been shown to inhibit inflammatory pathways, particularly through the NF-κB and MAPK signaling pathways. It reduces the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in vitro and in vivo .
  • Antimicrobial : Research indicates that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and fungi. It disrupts cell membrane integrity and affects metabolic pathways in microorganisms .
  • Antioxidant : this compound demonstrates potent antioxidant activity by reducing oxidative stress markers such as reactive oxygen species (ROS) and malondialdehyde (MDA) levels while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .
  • Anticancer : Studies have highlighted this compound's potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including HeLa cells. Its mechanism involves the modulation of signaling pathways related to cell survival and death .
  • Neuroprotective : this compound has shown promise in protecting neuronal cells from oxidative damage and apoptosis, suggesting its potential use in neurodegenerative diseases .
  • Cardiovascular Protection : this compound may exert protective effects on the cardiovascular system by improving endothelial function and reducing hypertension .

Anti-inflammatory Mechanisms

A key study demonstrated that this compound significantly ameliorates LPS-induced inflammation by suppressing the TLR4/NF-κB/MAPK signaling pathway. This was evidenced by decreased levels of phosphorylated p65 and IκBα in mouse mammary epithelial cells . Table 1 summarizes the effects of this compound on various inflammatory markers:

Inflammatory Marker Control Group This compound Treatment
IL-1βHighLow
TNF-αHighLow
IL-6HighLow

Antimicrobial Activity

In a study assessing this compound's antimicrobial effects against mycoplasmas, it was found to inhibit growth in a dose-dependent manner. The treatment led to significant disturbances in metabolic pathways associated with glycolysis and lipid metabolism . The minimum inhibitory concentrations (MIC) are detailed in Table 2:

Microorganism MIC (µg/mL)
Mycoplasma pneumoniae15
Mycoplasma hominis10

Antioxidant Effects

This compound's antioxidant properties were evaluated using Caenorhabditis elegans models. The compound reduced oxidative stress markers while enhancing antioxidant enzyme activities, indicating its potential to extend lifespan through oxidative stress mitigation .

Case Studies

  • Atopic Dermatitis Model : In BALB/c mice with induced atopic dermatitis, this compound treatment suppressed symptoms by modulating T-cell differentiation towards regulatory T-cells (Tregs) while inhibiting Th17 cell proliferation. This suggests a therapeutic potential for managing allergic conditions .
  • Cancer Cell Lines : In vitro studies on HeLa cells revealed that this compound exhibited anti-proliferative effects with an IC50 value of 0.11 µg/mL, indicating its potency as an anticancer agent .

Challenges and Future Directions

Despite its promising biological activities, this compound faces challenges such as low water solubility and bioavailability that limit its clinical application. Future research should focus on developing delivery systems to enhance its therapeutic efficacy.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to validate Magnolol’s neuroprotective effects?

Methodological Answer: this compound’s neuroprotective properties are studied using MPTP-induced Parkinson’s disease (PD) mouse models , where striatal dopamine transporter (DAT) activity is quantified via ¹⁸F-FP-(+)-DTBZ PET imaging to assess neuronal recovery . For cerebral ischemia, permanent focal cerebral infarction models evaluate this compound’s ability to reduce oxidative stress markers (e.g., malondialdehyde, myeloperoxidase) and inhibit glutamate-induced excitotoxicity .

Q. How does this compound inhibit cancer cell proliferation in vitro?

Methodological Answer: this compound induces G0/G1 cell cycle arrest by upregulating p21 and downregulating cyclin-dependent kinases (CDKs). Apoptosis is validated via flow cytometry (Annexin V/PI staining) and Western blotting (cleaved caspase-9, PARP, Bax/Bcl-2 ratio) in colorectal (SW480, HCT116) and lung (A549, NCI-H1299) cancer cells . Dose-dependent cytotoxicity is measured using MTT/Calcein AM assays .

Q. What standardized assays quantify this compound’s antioxidant activity?

Methodological Answer: SOD activity assays (e.g., nitroblue tetrazolium reduction) and qRT-PCR for SOD isoforms (CuZn-SOD, MnSOD, ECSOD) are used in ETEC-induced and non-induced mouse models. Contradictory results require cross-validation with ELISA for protein expression and ROS scavenging assays (e.g., DCFH-DA) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s modulation of SOD isoforms be resolved?

Methodological Answer: Discrepancies in SOD mRNA vs. protein activity (e.g., CuZn-SOD upregulation without enzymatic activation) require time-course experiments to assess post-translational modifications and tissue-specific profiling (e.g., liver vs. brain). Context-dependent factors (dose, cell type, oxidative stress inducers like ETEC) must be controlled .

Q. What structural biology techniques elucidate this compound’s dual agonism on RXRα and PPARγ?

Methodological Answer: X-ray crystallography of RXRα and PPARγ ligand-binding domains (LBDs) reveals this compound’s binding modes: two molecules occupy PPARγ’s Y-shaped pocket, while a single molecule fits RXRα’s L-shaped pocket. Transactivation assays (PPRE/RXRE luciferase reporters) confirm biased agonism toward PPARγ-RXRα heterodimers .

Q. How do metabolomics data processing methods impact this compound’s bioactivity profiling?

Methodological Answer: Untransformed vs. fourth-root-transformed mass spectrometry data significantly alter this compound’s selectivity ratio rankings (8th to 213th). False-positive reduction requires orthogonal validation (e.g., LC-MS/MS) and multivariate analysis (PLS-DA) to filter noise from heteroscedastic datasets .

Q. What multi-omics approaches identify this compound’s anti-asthma targets?

Methodological Answer: Network pharmacology integrates transcriptomic data (e.g., STAT1, MMP12) with this compound’s putative targets. Hallmark pathway analysis (e.g., interferon-γ/α responses) and MetaboAnalyst map tryptophan/arginine metabolism in L-arginine-induced gastrointestinal motility models .

Q. How does this compound modulate Wnt/β-catenin signaling in colorectal cancer?

Methodological Answer: TOPflash/FOPflash luciferase assays quantify β-catenin/TCF4 transcriptional activity. This compound suppresses nuclear β-catenin translocation via immunofluorescence and EMSA to block DNA binding. Downstream targets (c-Myc, MMP-7) are validated by ChIP-qPCR .

Q. What in vivo models confirm this compound’s anti-osteoclastogenic effects?

Methodological Answer: Ovariectomized (OVX) murine models assess bone density via µCT, while TRAP staining quantifies osteoclasts. This compound inhibits NF-κB/MAPK pathways in RAW264.7 cells, validated by phospho-kinase arrays and siRNA silencing .

Q. How do pharmacokinetic studies optimize this compound dosing for xenograft tumor suppression?

Methodological Answer: Subcutaneous A549 xenografts in nude mice are treated with 25 mg/kg this compound (i.p.) for 4 weeks. Tumor volume (caliper measurements) and Akt/mTOR pathway inhibition (Western blot) are correlated with body weight monitoring to assess toxicity .

Q. Methodological Considerations Table

Research Focus Key Techniques Critical Parameters References
Antioxidant ActivitySOD activity assays, ROS scavengingDose-dependent ETEC induction, tissue specificity
Cancer ApoptosisFlow cytometry, Western blotp53 status (e.g., H1299 p53-null cells)
Structural PharmacologyX-ray crystallography, luciferase reportersCo-crystal resolution (≤2.0 Å), biased agonism
MetabolomicsPLS-DA, LC-MS/MS validationHeteroscedastic noise correction, false-positive filtering

Properties

IUPAC Name

2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h3-4,7-12,19-20H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOAZFWZEDHOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044076
Record name Magnolol
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Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; Bitter aroma
Record name Magnolol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2001/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in DMSO, Sparingly soluble (in ethanol)
Record name Magnolol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2001/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

528-43-8
Record name Magnolol
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Record name Magnolol
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Record name MAGNOLOL
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Record name MAGNOLOL
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Melting Point

101.5-102 °C
Record name MAGNOLOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7686
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

The 4,4′-diallyl-2,2′-bianisole is added to a mixture of aluminum chloride, thiourea and 1,2-dichloroethane slowly over 3 hours at 50° C. Temperature and stirring is maintained for an additional 3-4 hours. Reaction mix is cooled and added to HCl and phases are separated. The organic layer is added to charcoal, filtered and the solvent distilled, to obtain the title compound.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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